2-chloro-N-{2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}benzamide
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Overview
Description
2-chloro-N-{2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}benzamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a chlorinated benzamide core and a phenylpiperazine moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}benzamide typically involves a multi-step process One common synthetic route begins with the chlorination of benzamide to introduce the chlorine atom at the desired positionThe reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors to optimize reaction times and yields. Additionally, the use of automated synthesis platforms can enhance reproducibility and reduce the risk of human error .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-chloro-N-{2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}benzamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, the compound is studied for its potential interactions with various biomolecules.
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent.
Industry: In industrial applications, the compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-{2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}benzamide involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can lead to various biological effects, such as changes in neurotransmitter release and receptor signaling pathways . The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound .
Comparison with Similar Compounds
Similar Compounds
Several compounds share structural similarities with 2-chloro-N-{2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}benzamide, including:
N-(4-chlorophenyl)-N’-(4-phenylpiperazin-1-yl)urea: This compound has a similar phenylpiperazine moiety but differs in the presence of a urea group instead of a benzamide group.
2-chloro-N-(4-methylpiperazin-1-yl)benzamide: This compound features a methyl-substituted piperazine ring, which alters its chemical and biological properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups. The presence of both the chlorinated benzamide and the phenylpiperazine moiety imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific studies .
Properties
Molecular Formula |
C24H22ClN3O2 |
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Molecular Weight |
419.9 g/mol |
IUPAC Name |
2-chloro-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]benzamide |
InChI |
InChI=1S/C24H22ClN3O2/c25-21-12-6-4-10-19(21)23(29)26-22-13-7-5-11-20(22)24(30)28-16-14-27(15-17-28)18-8-2-1-3-9-18/h1-13H,14-17H2,(H,26,29) |
InChI Key |
KXAWJFBXUTVJEV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=CC=C3NC(=O)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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